Phenamil

Übersicht

Beschreibung

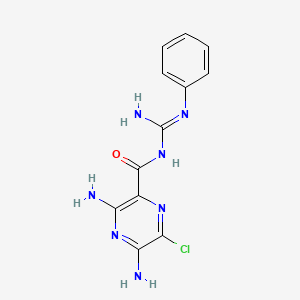

Phenamil, also known as 3,5-Diamino-6-chloro-N-[imino(phenylamino)methyl]pyrazinecarboxamide methanesulfonate salt, is a potent inhibitor of epithelial type sodium channels . It is also known to inhibit TRPP3-mediated currents .

Synthesis Analysis

Phenamil has been used in various studies for its bioactive properties. For instance, it has been used in the formation of inclusion complexes with β-Cyclodextrins (βCDs) to increase their apparent solubility and dissolution rate . The benzene ring of Phenamil was inserted into the wide side of both His-βCD and HP-βCD .

Molecular Structure Analysis

Phenamil has a molecular formula of C12H12ClN7O . It contains total 34 bond(s); 22 non-H bond(s), 14 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 guanidine derivative(s), 1 primary amine(s) (aliphatic), 2 primary amine(s) (aromatic) and 1 secondary amine(s) (aromatic) .

Physical And Chemical Properties Analysis

Phenamil has a molecular weight of 401.83 g/mol . It is soluble to 100 mM in DMSO . More detailed physical and chemical properties are not explicitly mentioned in the search results .

Wissenschaftliche Forschungsanwendungen

Enhanced Cellular Uptake for Osteoinduction

Phenamil (PH) induces bone formation through the upregulation of the TRB3 gene, essential in the bone-regeneration process. A study by Jahed et al. (2019) highlighted the use of Histidine-functionalized β-Cyclodextrin (His-βCD) to form an inclusion complex with Phenamil, enhancing its cellular uptake and osteoinductive properties. This approach demonstrated significant increases in bone matrix mineralization and gene expression relevant to bone differentiation, suggesting Phenamil's potential as a carrier for osteoinductive agents with enhanced penetration ability and sustained release (Jahed et al., 2019).

Osteogenic Effect on Osteoblast-like Cells

Lo et al. (2016) explored the osteogenic effects of Phenamil on MC3T3‐E1 cells, an osteoblast-like cell line. Their findings indicated that both short-term and continuous Phenamil treatments trigger osteoblastic differentiation and mineralization, supporting its use as an alternative osteogenic factor in vitro. The study presented a strategy to minimize side effects by reducing the frequency of administration, highlighting Phenamil's potential in scaffolds for bone regeneration (Lo et al., 2016).

Stimulation of Osteoblast Differentiation

Park et al. (2009) identified Phenamil as a stimulator of osteoblast differentiation and mineralization, working cooperatively with bone morphogenetic proteins (BMPs) to induce the expression of BMP target genes, osteogenic markers, and matrix mineralization. This study highlighted Phenamil's role in promoting BMP action through Trb3-dependent mechanisms, offering new strategies for bone healing (Park et al., 2009).

Novel Biofactor for Bone Regenerative Engineering

Evaluating Phenamil's feasibility as a biofactor for bone regenerative engineering, Lo et al. (2014) demonstrated its support for cell proliferation, alkaline phosphatase activity, and matrix mineralization of osteoblast-like cells. This study underlined Phenamil's potential alongside poly(lactide‐co‐glycolide acid) (PLAGA) scaffolds for bone tissue engineering, suggesting its role in integrin-mediated cell adhesion and osteogenic activity upon release (Lo et al., 2014).

Co-delivery Systems for Bone Repair

Cui et al. (2017) highlighted the synergistic therapeutic efficacy of Phenamil combined with gene manipulation, demonstrating the potential of cationic Sterosomes to deliver Phenamil and noggin-directed siRNA for enhanced osteogenic differentiation of MSCs. This approach underscores the innovative use of Phenamil in liposomal platforms for combined therapy in bone repair (Cui et al., 2017).

Zukünftige Richtungen

Phenamil has been used in various studies for its bioactive properties. For instance, it has been used in the formation of inclusion complexes with β-Cyclodextrins (βCDs) to increase their apparent solubility and dissolution rate . It has also been used in 3D-printed alginate/phenamil composite scaffolds for hard tissue regeneration . These studies suggest that Phenamil may have potential applications in the field of regenerative medicine .

Eigenschaften

IUPAC Name |

3,5-diamino-6-chloro-N-(N'-phenylcarbamimidoyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN7O/c13-8-10(15)19-9(14)7(18-8)11(21)20-12(16)17-6-4-2-1-3-5-6/h1-5H,(H4,14,15,19)(H3,16,17,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOHELZQFBGCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942542 | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenamil | |

CAS RN |

2038-35-9 | |

| Record name | Phenamil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenamil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

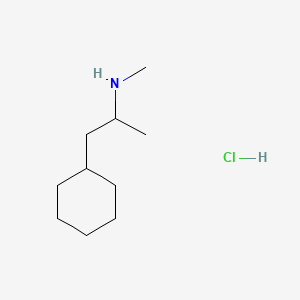

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

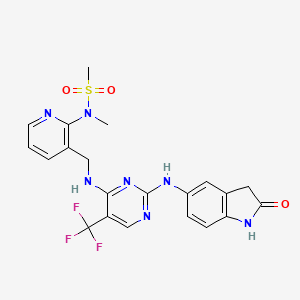

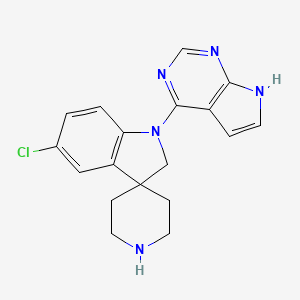

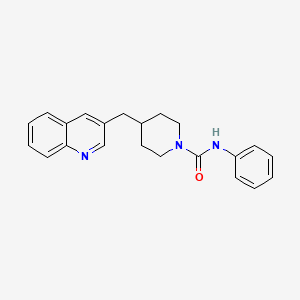

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Methyl-N-[2-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-YL)amino]-5-trifluoromethylpyrimidin-4-YL]amino]methyl]phenyl]methanesulfonamide](/img/structure/B1679699.png)

![2-[Difluoro(phenyl)methyl]-n-methyl-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepin-4-amine](/img/structure/B1679700.png)

![(3,5-Dichlorophenyl)methyl 4-[3-oxo-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)propyl]piperazine-1-carboxylate](/img/structure/B1679708.png)